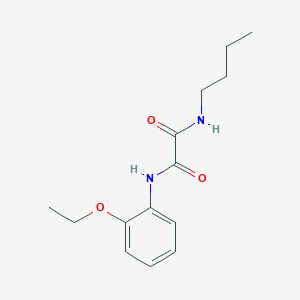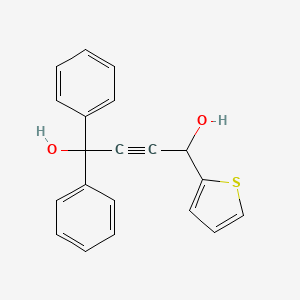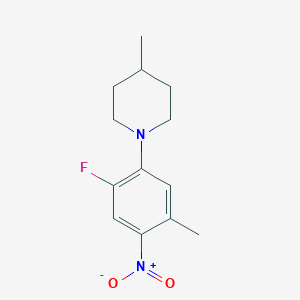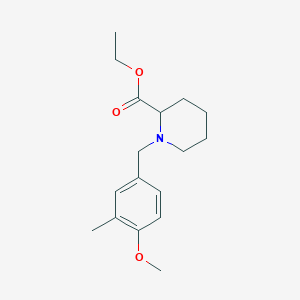![molecular formula C24H20N2O2 B5063831 1-{[2-(2-phenylethoxy)phenyl]diazenyl}-2-naphthol](/img/structure/B5063831.png)
1-{[2-(2-phenylethoxy)phenyl]diazenyl}-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[2-(2-phenylethoxy)phenyl]diazenyl}-2-naphthol, commonly known as Sudan I, is an organic compound with a red dye color. Sudan I is widely used in the textile, food, and cosmetic industries as a coloring agent. However, due to its potential carcinogenic properties, its use has been restricted in many countries. Despite its limitations, Sudan I has been widely studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Sudan I in cancer cells is not fully understood. However, studies have suggested that Sudan I inhibits the activity of several enzymes involved in cancer cell growth and proliferation, including topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
Sudan I has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cells. Sudan I has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Sudan I has several advantages for lab experiments. It is a highly stable compound and has a long shelf life. It is also easily synthesized and readily available. However, its potential carcinogenic properties limit its use in lab experiments.
Orientations Futures
There are several future directions for the study of Sudan I. One potential area of research is the development of new anti-cancer drugs based on the structure of Sudan I. Another area of research is the investigation of the potential use of Sudan I as a diagnostic tool for cancer detection. Additionally, further studies are needed to fully understand the mechanism of action of Sudan I in cancer cells and to evaluate its potential toxicity in humans.
In conclusion, Sudan I is a highly studied organic compound with potential applications in scientific research. Despite its limitations, Sudan I has been found to have anti-cancer properties and several biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential applications in the field of cancer research.
Méthodes De Synthèse
Sudan I can be synthesized through various methods, including the diazotization of 2-amino-1-naphthol-4-sulfonic acid and coupling with 2-(2-phenylethoxy)aniline. Another method involves the coupling of 2-naphthol with 2-(2-phenylethoxy)aniline in the presence of a coupling agent such as diazotized sulfanilic acid.
Applications De Recherche Scientifique
Sudan I has been extensively studied for its potential applications in scientific research. One of the major scientific research applications of Sudan I is in the field of cancer research. Sudan I has been found to have potential anti-cancer properties, as it inhibits the growth of cancer cells and induces apoptosis.
Propriétés
IUPAC Name |
1-[[2-(2-phenylethoxy)phenyl]diazenyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c27-22-15-14-19-10-4-5-11-20(19)24(22)26-25-21-12-6-7-13-23(21)28-17-16-18-8-2-1-3-9-18/h1-15,27H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRQEIXINPGWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC=C2N=NC3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{(E)-[2-(2-phenylethoxy)phenyl]diazenyl}naphthalen-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dimethyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5063764.png)
![N-{1-[1-(4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5063769.png)
![2-{[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B5063776.png)

![2-[(3-methoxyphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5063786.png)

![1-[(5-nitro-2-furyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5063794.png)
![2-chloro-N-({[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5063801.png)
![1-(benzyloxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5063803.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5063806.png)
![2-(2-bromo-4-tert-butylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5063816.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5063822.png)
